8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline is a heterocyclic compound that features a unique structure combining a thiopyrano ring fused with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor quinoline derivative, followed by cyclization to form the thiopyrano ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties may be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and identify specific targets.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline include other quinoline derivatives and thiopyrano-fused heterocycles. Examples include:
Uniqueness
What sets this compound apart is its specific combination of a bromine atom and a methyl group on the thiopyrano-quinoline scaffold. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12BrNS |
---|---|
Molecular Weight |
294.21 g/mol |
IUPAC Name |
8-bromo-10-methyl-3,4-dihydro-1H-thiopyrano[4,3-b]quinoline |
InChI |
InChI=1S/C13H12BrNS/c1-8-10-6-9(14)2-3-12(10)15-13-4-5-16-7-11(8)13/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
CWPMMOMSGCXQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC3=C1CSCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.